(1R,5S)-N-(2-ethoxyphenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-25-18-7-4-3-6-17(18)21-19(24)23-14-8-9-15(23)13-16(12-14)22-11-5-10-20-22/h3-7,10-11,14-16H,2,8-9,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRZBKUXJGFEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2C3CCC2CC(C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-N-(2-ethoxyphenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a member of a novel class of azabicyclic compounds, which has garnered attention for its potential biological activities, particularly as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This article reviews the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula: C₁₈H₃₁N₃O₂
- Molecular Weight: 303.47 g/mol
Structural Features
The bicyclic core structure of the compound contributes to its biological activity. The presence of the pyrazole moiety is crucial for its interaction with target enzymes, particularly in modulating inflammatory responses.
The primary mechanism of action for this compound involves the selective inhibition of NAAA. This inhibition leads to the preservation of endogenous palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. By preventing the degradation of PEA, the compound may enhance its analgesic and anti-inflammatory effects at sites of inflammation .
In Vitro and In Vivo Studies
Recent studies have demonstrated that this compound exhibits potent inhibitory activity against NAAA with an IC₅₀ value in the low nanomolar range (e.g., IC₅₀ = 0.042 μM) . The selectivity profile also shows minimal inhibition of other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase, indicating a favorable pharmacological profile for targeted therapies.
Table 1: Inhibitory Activity of this compound
| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity |
|---|---|---|---|
| This compound | NAAA | 0.042 | High |
| - | FAAH | 25% inhibition at 30 μM | Low |
| - | Acid Ceramidase | 34% inhibition at 30 μM | Low |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl ring and the bicyclic structure significantly affect biological activity. For instance, substituents at specific positions on the phenyl ring enhance potency and selectivity towards NAAA. The endo-geometry has been shown to provide superior activity compared to other isomers .
Case Study 1: Anti-inflammatory Applications
In a recent study investigating the anti-inflammatory effects of NAAA inhibitors, this compound was administered in a model of acute inflammation. Results indicated a significant reduction in inflammatory markers and pain response compared to controls, supporting its therapeutic potential in managing inflammatory diseases.
Case Study 2: Pain Management
Another study evaluated the analgesic properties of this compound in chronic pain models. The results demonstrated that treatment with the compound led to prolonged analgesia without significant side effects typically associated with conventional pain medications.
Q & A
Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?
- Methodological Answer: The synthesis involves sequential functionalization of the bicyclo[3.2.1]octane core. Critical steps include:
- Amide bond formation : Coupling the 8-azabicyclo[3.2.1]octane scaffold with the 2-ethoxyphenyl group via carboxamide linkage under anhydrous conditions (e.g., EDCI/HOBt in DMF).
- Pyrazole introduction : Installing the 1H-pyrazole moiety at the 3-position using copper-catalyzed cycloaddition or nucleophilic substitution, with temperature control (60–80°C) to avoid side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to achieve ≥95% purity.
- Key Reference: Multi-step protocols for analogous bicyclic carboxamides emphasize solvent selection (e.g., DMF for solubility) and catalyst optimization (e.g., Pd for cross-coupling) .
Q. How is the stereochemical integrity of the (1R,5S) configuration validated during synthesis?
- Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time consistency confirms configuration.
- X-ray crystallography : Single-crystal analysis (e.g., monoclinic P21/c space group) provides unambiguous stereochemical assignment. For example, analogous compounds show dihedral angles of ~86.6° between aromatic and bicyclic planes .
- NMR coupling constants : values in NOESY or COSY spectra correlate with chair conformations of the bicyclo[3.2.1]octane ring .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer:
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence polarization or luminescence readouts. IC values are derived from dose-response curves (10 nM–100 µM).
- Receptor binding : Competitive binding assays (e.g., SPR or radioligand displacement) with calculations. For GPCR targets, membrane preparations and GTPγS binding are standard .
- Cytotoxicity : MTT or CellTiter-Glo® assays in HEK293 or HepG2 cells (48–72 hr exposure) to assess selectivity indices.
Advanced Research Questions
Q. How can conflicting solubility and stability data be resolved across different experimental conditions?
- Methodological Answer:
- Solubility : Use dynamic light scattering (DLS) to quantify aggregation in PBS (pH 7.4) vs. DMSO. Adjust co-solvents (e.g., 5% Cremophor EL) to mimic physiological conditions.
- Stability :
- Chemical stability : LC-MS/MS monitoring under acidic (pH 2), neutral (pH 7), and basic (pH 9) conditions at 37°C. Hydrolysis of the ethoxyphenyl group is a common degradation pathway.
- Photostability : Expose to UV light (320–400 nm) and track degradation via HPLC-UV. Use amber vials for storage .
Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?
- Methodological Answer:
- Chiral auxiliaries : Temporarily install a menthol-derived group to bias ring closure during bicyclo[3.2.1]octane formation.
- Catalytic asymmetric synthesis : Use Jacobsen’s thiourea catalysts or BINOL-phosphoric acids for pyrazole functionalization (ee >90%).
- Kinetic resolution : Lipase-mediated hydrolysis (e.g., CAL-B) of racemic intermediates in tert-butyl methyl ether .
Q. How are contradictory results in target engagement assays (e.g., conflicting IC values) addressed?
- Methodological Answer:
- Orthogonal assays : Validate binding with ITC (isothermal titration calorimetry) and functional activity with cAMP/Glo™ or calcium flux assays.
- Proteome-wide profiling : Use affinity pulldown with biotinylated probes and quantitative MS/MS to identify off-target interactions.
- Mutagenesis studies : Ala-scanning of the target protein’s active site to pinpoint residues critical for compound binding .
Q. What computational methods predict metabolic liabilities of the ethoxyphenyl and pyrazole groups?
- Methodological Answer:
- In silico metabolism : Use Schrödinger’s MetaSite or GLORYx to simulate cytochrome P450 oxidation (e.g., CYP3A4-mediated O-deethylation of the ethoxyphenyl group).
- MD simulations : Assess binding mode flexibility in the target’s active site (AMBER or GROMACS) to identify metabolically vulnerable regions.
- Isotope labeling : Synthesize -labeled analogs for tracking metabolic pathways via NMR or LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
